![molecular formula C8H6ClN3O B2510947 6-クロロ-2-メチルピリド[3,4-d]ピリミジン-4(1H)-オン CAS No. 1637671-24-9](/img/structure/B2510947.png)
6-クロロ-2-メチルピリド[3,4-d]ピリミジン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Chemical Biology: It serves as a scaffold for the development of small molecules that can modulate biological pathways.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The 2-amino-pyrido[3,4-d]pyrimidine core of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one addresses key pharmacophoric elements of the kinase ATP pocket . This interaction with the ATP pocket of kinases inhibits their function, leading to a decrease in the proliferation and survival of tumor cells .
Result of Action
The molecular and cellular effects of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one’s action would likely include a decrease in the activity of kinases, leading to reduced cell proliferation and survival, particularly in cancer cells .
生化学分析
Biochemical Properties
The 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one compound has been found to interact with key enzymes such as kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in various cellular functions. The nature of these interactions is likely to be through the formation of hydrogen bonds .
Cellular Effects
Given its potential role as a kinase inhibitor , it could influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Kinase inhibitors can block the action of kinases, thereby disrupting the signaling pathways that they regulate.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is likely related to its potential role as a kinase inhibitor . It may exert its effects at the molecular level by binding to kinases, inhibiting their activity, and causing changes in gene expression. The compound fits well into the active site of the kinase through essential hydrogen bonding with specific amino acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form a carboxyl group.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of 6-amino-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.
Oxidation Reactions: Formation of 6-chloro-2-carboxypyrido[3,4-d]pyrimidin-4(1H)-one.
Reduction Reactions: Formation of 6-chloro-2-methyl-1,2,3,4-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
- 6-Chloro-8-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
Uniqueness
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold for drug discovery and development.
特性
IUPAC Name |
6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSEIPILZKWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
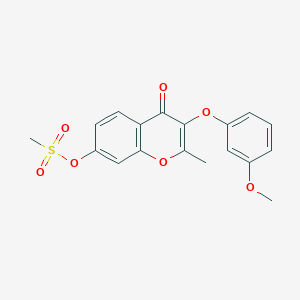
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
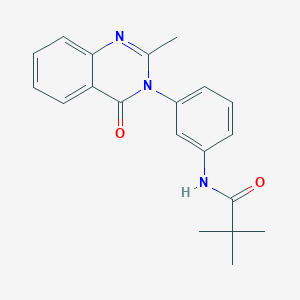
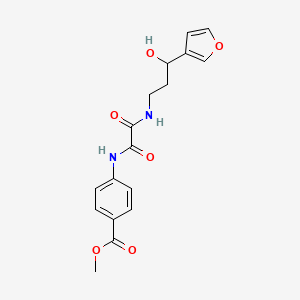
![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)
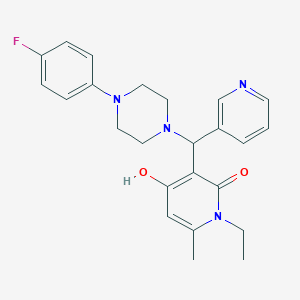
![5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)
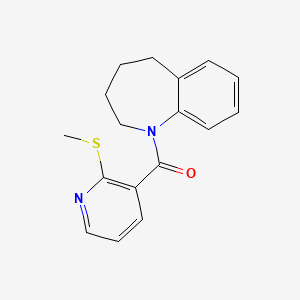
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)
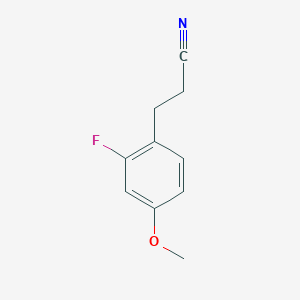
![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)
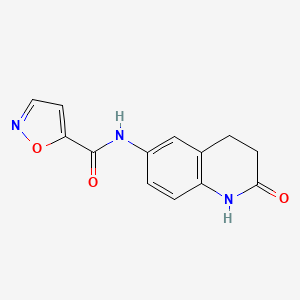

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)
